
Glycyl-d-leucine
Overview
Description
Glycyl-d-leucine is a dipeptide composed of glycine and d-leucine joined by a peptide linkage This compound is a derivative of leucine, an essential amino acid, and glycine, the simplest amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-d-leucine typically involves the formation of a peptide bond between glycine and d-leucine. One common method is the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at room temperature. The carboxyl group of glycine is activated by DCC, allowing it to react with the amino group of d-leucine to form the dipeptide .
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing the metabolic pathways involved in amino acid synthesis .
Chemical Reactions Analysis
Types of Reactions
Glycyl-d-leucine can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes, resulting in the release of glycine and d-leucine.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for dipeptides.
Substitution: The amino and carboxyl groups can be modified through substitution reactions to form derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.
Oxidation: Mild oxidizing agents like hydrogen peroxide can be used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Hydrolysis: Glycine and d-leucine.
Oxidation: Oxidized derivatives of the amino acids.
Substitution: Acylated or other substituted derivatives of this compound.
Scientific Research Applications
Pharmacological Applications
1.1 Transport Mechanisms
Research indicates that glycyl-d-leucine can influence the transport mechanisms of amino acids across cell membranes. For instance, studies have shown that the acetylation of leucine alters its uptake via specific transporters, such as the L-type amino acid transporter (LAT1) and monocarboxylate transporter (MCT1) . this compound may similarly impact these transport pathways, potentially enhancing cellular uptake of leucine derivatives.
1.2 Inhibition of Biofilm Formation
This compound has been investigated for its ability to inhibit biofilm formation in various bacterial species. D-amino acids, including D-leucine, have been shown to disrupt biofilm integrity by interfering with bacterial communication systems . This property could be harnessed in developing antimicrobial treatments.
Biochemical Applications
2.1 Dipeptide Uptake Studies
This compound has been utilized in studies examining dipeptide uptake systems in intestinal tissues. Research indicates that the uptake rates of different amino acid residues can vary significantly, suggesting that this compound may serve as a model compound for understanding the mechanisms governing peptide absorption .
2.2 Enzymatic Hydrolysis
The hydrolysis of this compound by specific peptidases has also been studied, revealing insights into enzyme specificity and activity . This knowledge is crucial for developing enzyme inhibitors or modulators that can influence peptide metabolism.
Nutritional Applications
3.1 Muscle Protein Synthesis
Leucine is known to play a critical role in muscle protein synthesis through the activation of the mTOR signaling pathway. This compound may enhance the anabolic effects of leucine when co-ingested with carbohydrates or other amino acids . This synergy could be beneficial for athletes and individuals undergoing rehabilitation.
Data Table: Summary of Applications
Case Studies
Case Study 1: Biofilm Inhibition
A study demonstrated that D-amino acids, including those derived from this compound, effectively inhibited biofilm formation in Bacillus species. The mechanism involved disruption of quorum sensing pathways, leading to reduced virulence .
Case Study 2: Intestinal Uptake
In experiments using monkey intestinal strips, this compound was shown to have differential uptake rates compared to other dipeptides. This finding provided insights into the selective absorption mechanisms within the gastrointestinal tract .
Mechanism of Action
The mechanism of action of glycyl-d-leucine involves its interaction with enzymes and receptors in the body. It can act as a substrate for proteolytic enzymes, leading to the release of its constituent amino acids. These amino acids can then participate in various metabolic pathways, including protein synthesis and energy production .
Comparison with Similar Compounds
Similar Compounds
Glycyl-l-leucine: Similar structure but contains l-leucine instead of d-leucine.
Glycyl-glycine: A simpler dipeptide composed of two glycine molecules.
Leucyl-glycine: The reverse sequence of glycyl-leucine
Uniqueness
Glycyl-d-leucine is unique due to the presence of d-leucine, which is less common in nature compared to l-leucine.
Biological Activity
Glycyl-d-leucine is a dipeptide composed of glycine and the d-enantiomer of leucine. It has garnered attention in biochemical research due to its potential biological activities, particularly in metabolic processes and as a modulator in various physiological functions. This article delves into the biological activity of this compound, supported by empirical data, case studies, and research findings.
- Molecular Formula : C₈H₁₆N₂O₃
- Molecular Weight : 172.22 g/mol
- CAS Number : 1715077
- Structure : this compound is characterized by the presence of a glycine moiety linked to d-leucine, which influences its biological interactions.
This compound exhibits various biological activities that can be attributed to its structural components:
- Amino Acid Transport : Similar to other amino acids, this compound is believed to interact with specific transporters in cell membranes, facilitating its uptake into cells. The transport mechanisms are crucial for its bioavailability and subsequent biological effects.
- Metabolic Impact : Research indicates that dipeptides like this compound can influence metabolic pathways through their hydrolysis into constituent amino acids, which participate in protein synthesis and energy metabolism.
- Regulatory Functions : Dipeptides may modulate signaling pathways related to growth and metabolism, notably through interactions with the mTORC1 pathway, which plays a pivotal role in cellular growth and proliferation.
In Vitro Studies
A study on the metabolism of glycyl-L-leucine in Escherichia coli demonstrated that the uptake of this compound leads to its rapid hydrolysis in young bacterial cultures but shows slower hydrolysis rates in aged cultures. This suggests that the biological activity may vary significantly depending on the physiological state of the organism (Meisler & Simmonds, 1963) .
Case Studies
- Muscle Growth and Recovery : In animal models, supplementation with leucine-rich dipeptides has been shown to enhance muscle protein synthesis and recovery post-exercise. This effect is likely mediated by increased activation of mTOR signaling pathways, which are critical for muscle hypertrophy (Duan et al., 2016) .
- Metabolic Disorders : Research indicates that leucine supplementation can improve insulin sensitivity and lipid metabolism, suggesting potential therapeutic applications for conditions such as type 2 diabetes and obesity (Duan et al., 2023) .
Comparative Biological Activity Table
Compound | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Modulates amino acid transport | Interacts with membrane transporters |
Glycyl-L-leucine | Promotes muscle protein synthesis | Activates mTORC1 signaling pathway |
Leucine | Enhances metabolic health | Stimulates protein synthesis via mTORC1 |
Potential Side Effects
While this compound and related compounds show promise in various therapeutic applications, potential side effects must be considered. Increased intake of amino acids can lead to disturbances in amino acid balance within tissues, potentially causing metabolic dysregulation (PMC, 2022) . Long-term studies are necessary to fully understand the implications of dipeptide supplementation.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing Glycyl-D-leucine with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods using D-leucine to ensure chirality. Characterization requires chiral analytical techniques such as circular dichroism (CD), enantioselective HPLC, or NMR spectroscopy with chiral solvating agents. Purity validation should include mass spectrometry (MS) and elemental analysis. Ensure reproducibility by adhering to protocols for nitrogen-controlled environments to prevent racemization during synthesis .
Q. How can researchers confirm the structural stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Use HPLC-MS to monitor decomposition products and quantify enantiomeric excess. Thermodynamic parameters (e.g., activation energy) can be derived via Arrhenius plots. Include control experiments with L-leucine analogs to isolate D-specific degradation pathways .
Q. What analytical techniques are optimal for distinguishing this compound from its L-enantiomer in complex biological matrices?
- Methodological Answer : Chiral stationary phase HPLC coupled with tandem MS (LC-MS/MS) is preferred for high specificity. For non-destructive analysis, Fourier-transform infrared (FTIR) spectroscopy with multivariate analysis can differentiate enantiomers based on vibrational mode disparities. Validate methods using spiked biological samples (e.g., serum, cell lysates) to assess recovery rates and matrix effects .
Advanced Research Questions
Q. What experimental designs are suitable for probing the mechanistic role of this compound in modulating enzyme specificity?
- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., proteases, peptidases) to compare hydrolysis rates between D- and L-forms. Structural insights can be obtained via X-ray crystallography or cryo-EM to resolve binding interactions. Incorporate isotopic labeling (e.g., ¹³C-leucine) to track metabolic fate in enzymatic pathways .
Q. How can researchers resolve contradictions in literature regarding this compound’s bioavailability in vivo?
- Methodological Answer : Conduct comparative pharmacokinetic studies using radiolabeled (³H or ¹⁴C) this compound in animal models. Employ compartmental modeling to analyze absorption/distribution curves. Address discrepancies by standardizing administration routes (oral vs. intravenous) and controlling for gut microbiota variations, which may metabolize D-amino acids differentially .
Q. What strategies mitigate interference from enantiomeric impurities in this compound bioactivity assays?
- Methodological Answer : Pre-purify compounds using preparative chiral chromatography. Validate purity via nuclear Overhauser effect (NOE) NMR experiments. In cell-based assays, include negative controls with L-enantiomers and use gene-editing tools (e.g., CRISPR-Cas9) to knock out putative D-amino acid receptors, isolating target-specific effects .
Q. How to design experiments assessing this compound’s chiral recognition in membrane transport systems?
- Methodological Answer : Use polarized epithelial cell monolayers (e.g., Caco-2) in Ussing chambers to measure transepithelial electrical resistance (TEER) and unidirectional flux rates. Apply competitive inhibitors (e.g., BCH for LAT1 transporters) to identify transport mechanisms. Pair with siRNA knockdowns of candidate transporters to confirm D-leucine-specific uptake .
Q. Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify confounding variables (e.g., solvent effects) .
Q. How should researchers validate computational predictions of this compound’s binding affinity to biological targets?
- Methodological Answer : Cross-validate molecular docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use alanine-scanning mutagenesis to test predicted binding residues. Discrepancies between in silico and in vitro data may indicate force field limitations or solvation effects .
Q. What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s metabolic pathways?
- Methodological Answer : Prioritize in vitro models (e.g., hepatocyte cultures) for high-throughput screening of Phase I/II metabolism. Transition to in vivo models (e.g., zebrafish, rodents) only after confirming metabolic stability in vitro. Use species-specific cytochrome P450 databases to predict interspecies metabolic differences .
Properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEXFJVMVGETOO-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017042 | |
Record name | Glycyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688-13-1 | |
Record name | Glycyl-D-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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